![molecular formula C29H29N5O5S2 B2898075 methyl 6-benzyl-2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524679-95-6](/img/structure/B2898075.png)
methyl 6-benzyl-2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule with multiple functional groups, including a benzyl group, a sulfamoyl group, an amide group, and a carboxylate ester group. It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of reactions. For instance, the formation of the amide group could involve a reaction between a carboxylic acid and an amine. The sulfamoyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups and a heterocyclic ring would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be susceptible to hydrolysis, while the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis of Complex Heterocyclic Compounds
Isothiazolopyridines, pyridothiazines, and pyridothiazepines are compounds with significant biological activities. The synthesis of these compounds through bromination, diazo-coupling, and microwave-assisted techniques demonstrates the utility of complex intermediates like methyl 6-benzyl-2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate in creating biologically relevant molecules. These methods offer higher yields in shorter times compared to conventional methods, showcasing the compound's role in efficient synthesis processes (Youssef, Azab, & Youssef, 2012).
Development of Polyimides and Polyamides
New polyimides and polyamides have been synthesized using aromatic dianhydride monomers, where this compound may serve as a precursor or structural motif. These polymers exhibit good solubility, thermal stability, and mechanical properties, making them suitable for various applications in materials science. The research into these polymers underscores the compound's relevance in creating advanced materials with desirable physical and chemical properties (Wang, Li, Ma, Zhang, & Gong, 2006).
Antimicrobial and Anticancer Research
The synthesis of novel pyrimidine derivatives and their evaluation for antimicrobial and anticancer activities is another significant application. By incorporating this compound into the synthesis process, researchers can develop compounds that show promising activity against various bacteria and cancer cell lines. This highlights the compound's potential as a building block in medicinal chemistry for creating therapeutically valuable agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 6-benzyl-2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O5S2/c1-39-29(36)26-24-13-18-33(19-21-7-3-2-4-8-21)20-25(24)40-28(26)32-27(35)22-9-11-23(12-10-22)41(37,38)34(16-5-14-30)17-6-15-31/h2-4,7-12H,5-6,13,16-20H2,1H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNBFBGIEYUFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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